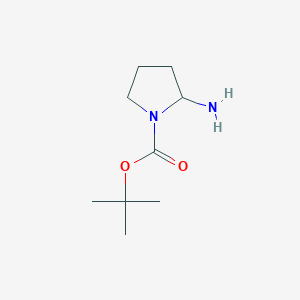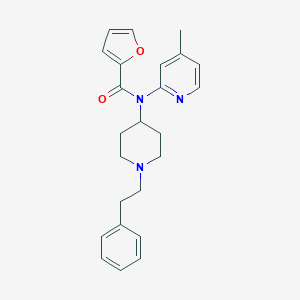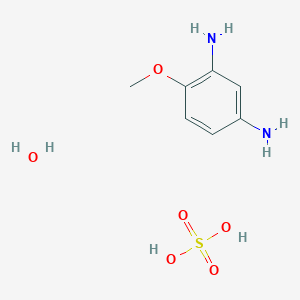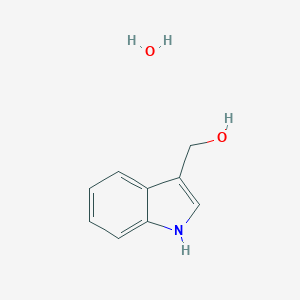
(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid is a chemical compound with notable molecular structure and properties. It belongs to a class of compounds known for their diverse applications in various fields of science and technology.
Synthesis Analysis
The synthesis of derivatives related to (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid involves complex chemical reactions. For example, the synthesis of related quinoxaline derivatives has been achieved through reactions involving oxalic acid, chlorosulfonic acid, and hydrazine hydrate, characterized by spectral data such as IR, NMR, and mass spectrometry (Festus & Craig, 2021).
Molecular Structure Analysis
The molecular structure of compounds closely related to our compound of interest has been determined using techniques like X-ray diffraction analysis. These structures often exhibit complex molecular geometries and conformations (Wei et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid are diverse. These compounds can participate in various reactions, forming different products under varying conditions. Such reactions often involve steps like condensation, cyclocondensation, and ring-opening ring-closure processes (Ibrahim et al., 1995).
Physical Properties Analysis
The physical properties of these compounds can be intricate. Determining properties like dissociation constants in aqueous solutions provides insights into their behavior in different environments. For example, potentiometric titration methods have been used to determine such properties (Nga et al., 2020).
Chemical Properties Analysis
The chemical properties of (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid derivatives include their reactivity and interactions with other chemical entities. Studies have shown various chemical behaviors and the formation of different products when these compounds undergo chemical reactions under specific conditions (Ibrahim et al., 2013).
Wissenschaftliche Forschungsanwendungen
Biological Activities and Medicinal Chemistry
N-sulfonylamino azines, including compounds structurally related to (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid, have been extensively studied for their biological activities. They have been found to exhibit a wide range of pharmacological effects, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Notably, a new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones shows promise for treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Quinoxaline Chemistry
The chemistry of quinoxaline and its derivatives has been explored for various applications, including their use as dyes, pharmaceuticals, and antibiotics. Quinoxalines have also been investigated for their antitumoral properties. Their synthesis typically involves condensing ortho-diamines with 1,2-diketones. This flexibility in synthesis allows for the creation of a wide variety of derivatives with potential biomedical applications (Pareek & Kishor, 2015).
Quinoxaline-Containing Sulfonamides
Research on quinoxaline sulfonamide derivatives has revealed their broad range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, and anticancer action. The incorporation of the sulfonamide group into quinoxaline enhances its therapeutic potential, suggesting that these hybrids could serve as lead compounds for developing advanced therapeutic agents against various diseases (Irfan et al., 2021).
Anion Sensing
Quinoxaline-based compounds have been utilized in chromogenic and fluorogenic chemosensors for detecting inorganic anions, which are crucial in biomolecular science. The structural modification of quinoxaline with different signaling units and recognition sites has led to the development of specific anion chemosensors. These advances illustrate the potential of quinoxaline derivatives in analytical chemistry and environmental monitoring (Dey, Al Kobaisi, & Bhosale, 2018).
Eigenschaften
IUPAC Name |
2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6S/c14-8(15)4-11-20(18,19)5-1-2-6-7(3-5)13-10(17)9(16)12-6/h1-3,11H,4H2,(H,12,16)(H,13,17)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZUIFYTNMKFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)NC(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366436 |
Source


|
| Record name | N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid | |
CAS RN |
112170-26-0 |
Source


|
| Record name | N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
